CDE-096 -

CDE-096

Catalog Number: EVT-263235
CAS Number:
Molecular Formula: C25H20F3NO12
Molecular Weight: 583.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inactivator of plasminogenactivator inhibitor-1 (PAI-1)
CDE-096 is an inactivator of plasminogenactivator inhibitor-1 (PAI-1).
Source and Classification

CDE-096 belongs to a class of compounds known as polyphenolic inhibitors. These inhibitors are designed to interact specifically with the reactive center loop of plasminogen activator inhibitor-1, thereby altering its conformation and functionality. The compound was synthesized based on structure-activity relationship studies that identified high-affinity interactions with plasminogen activator inhibitor-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CDE-096 involved a series of chemical reactions aimed at optimizing its binding affinity for plasminogen activator inhibitor-1. Initial compounds were screened using high-throughput methods, leading to the identification of polyphenolic structures that exhibited significant inhibitory effects. The synthesis process typically includes:

  1. Selection of Precursors: Starting materials were chosen based on their potential to form the desired polyphenolic structure.
  2. Chemical Reactions: A combination of condensation reactions and modifications were employed to build the complex molecular framework characteristic of CDE-096.
  3. Purification: The final product was purified using chromatographic techniques to ensure high purity suitable for biological assays.

The detailed synthetic pathway remains proprietary but is grounded in established organic synthesis methodologies commonly used for similar compounds .

Molecular Structure Analysis

Structure and Data

The binding interactions with plasminogen activator inhibitor-1 involve specific amino acid residues, notably lysines at positions 207 and 263, which are critical for the stability of the inhibitor-enzyme complex . The structural analysis suggests that CDE-096 induces allosteric changes in plasminogen activator inhibitor-1, affecting its flexibility and preventing it from binding to its physiological substrates.

Chemical Reactions Analysis

Reactions and Technical Details

CDE-096 interacts with plasminogen activator inhibitor-1 through a non-covalent binding mechanism, forming a stable complex that inhibits its activity. The primary reaction can be summarized as follows:

  1. Binding: CDE-096 binds to the sB/sC pocket of plasminogen activator inhibitor-1.
  2. Conformational Change: This binding induces a conformational change in the reactive center loop of plasminogen activator inhibitor-1, preventing it from interacting with its target proteases.
  3. Inhibition: The resultant complex effectively inhibits the proteolytic activity of plasminogen activators, leading to decreased fibrinolysis.

The kinetics of this reaction have not been fully characterized in published studies, but preliminary data suggest a significant reduction in the activity of plasminogen activator inhibitor-1 when bound to CDE-096 .

Mechanism of Action

Process and Data

The mechanism by which CDE-096 exerts its inhibitory effects on plasminogen activator inhibitor-1 involves several key steps:

  1. Initial Binding: The compound binds to specific sites on plasminogen activator inhibitor-1, particularly at regions critical for its interaction with proteases.
  2. Allosteric Modulation: This binding leads to allosteric changes that stabilize an inactive conformation of plasminogen activator inhibitor-1.
  3. Prevention of Substrate Interaction: By maintaining this inactive state, CDE-096 effectively prevents plasminogen activator inhibitor-1 from interacting with its substrates, thereby inhibiting fibrinolysis.

This process is supported by structural data indicating that the compound alters the dynamics of plasminogen activator inhibitor-1 without covalently modifying it .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility for CDE-096 are not extensively documented in the available literature, general characteristics can be inferred based on its chemical class:

  • Solubility: Likely soluble in organic solvents due to its lipophilic nature but may exhibit variable solubility in aqueous environments.
  • Stability: Expected to be stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Further characterization through spectroscopic methods (e.g., NMR, IR) would provide more detailed insights into its physical properties .

Applications

Scientific Uses

CDE-096 has potential applications in several areas:

  1. Cancer Therapy: Due to its ability to inhibit plasminogen activator inhibitor-1, it may be used as an adjunct therapy in cancer treatment where fibrinolytic pathways play a role in tumor progression and metastasis.
  2. Cardiovascular Disease: Its role in modulating fibrinolysis makes it a candidate for treating conditions related to thrombosis and vascular complications.
  3. Research Tool: As a selective inhibitor, CDE-096 can be utilized in research settings to study the role of plasminogen activator inhibitor-1 in various pathological processes.
Introduction to CDE-096 in the Context of Serpin Inhibition

Overview of Plasminogen Activator Inhibitor-1 (PAI-1) as a Therapeutic Target

DomainFunctionTherapeutic Relevance
Reactive Center Loop (RCL)Binds tPA/uPA via substrate-mimicking sequence (Arg346-Met347)Targeted by inhibitors to block protease inhibition
Flexible Joint Region (hD-hF)Binds vitronectin, stabilizing active conformation and enhancing activity 200-foldDisruption inhibits cell adhesion/migration
Helix-DBinds LDL receptor-related protein (LRP1), facilitating cellular internalizationModulates cell signaling and clearance

Role of CDE-096 in Modulating PAI-1 Activity: Historical Development and Discovery

  • Scaffold Identification: High-throughput screening identified lead compounds binding a hydrophobic pocket near the RCL hinge region (P14-P10), distinct from vitronectin-binding sites [6].
  • Mechanism Validation: CDE-096 stabilizes PAI-1's active conformation while competitively blocking RCL insertion into β-sheet A, forcing a substrate-like state that reduces tPA/uPA inhibition rates by >80% (K_i < 100 nM) [4] [6].
  • Selectivity Optimization: Unlike peptide-derived inhibitors (e.g., TM5275), CDE-096 exhibits >50-fold selectivity over other serpins (e.g., antithrombin III, α2-antiplasmin) by exploiting PAI-1-specific residue interactions (e.g., Glu350, Tyr355) [6].

Table 2: Design Challenges and CDE-096's Structural Innovations

Challenge in PAI-1 InhibitionCDE-096 Solution
Conformational labilityBinds distal to RCL, preventing latency transition
Vitronectin-mediated stabilizationNon-competitive with vitronectin binding
Exosite-dependent protease recognitionAllosterically disrupts tPA/uPA docking via helix D perturbation

Academic Significance of CDE-096 in Fibrinolysis and Thrombosis Research

  • Thrombolysis Enhancement: In murine arterial thrombosis models, CDE-096 (10 mg/kg IV) accelerated clot lysis by 40% compared to controls, restoring vascular patency without bleeding complications. This effect correlated with increased plasma tPA activity and plasmin–antiplasmin complexes [1] [6].
  • Fibrosis Modulation: CDE-096 attenuated TGF-β-driven PAI-1 expression in lung fibroblasts, reducing collagen deposition by 60% in in vitro models of idiopathic pulmonary fibrosis. This highlights PAI-1's role in ECM remodeling independent of protease inhibition [3] [6].
  • Cellular Senescence Linkage: Studies using CDE-096 revealed PAI-1 as a biomarker of senescence. It suppressed IL-6/NF-κB-driven PAI-1 secretion in senescent endothelial cells, delaying aging phenotypes in progeroid mouse models [1] [3].
  • Angiogenesis Paradox Resolution: At physiological concentrations (5–50 ng/mL), CDE-096 blocked PAI-1-mediated inhibition of FasL cleavage, reversing its anti-apoptotic effect on endothelial cells and explaining dose-dependent pro-/anti-angiogenic roles [2] [8].

Table 3: Key Findings from CDE-096 In Vivo Studies

Disease ModelCDE-096 EffectMechanistic Insight
Venous Thrombosis55% reduction in thrombus weight↑ tPA-mediated fibrinolysis, ↓ PAI-1/tPA complexes
Radiation-Induced Fibrosis70% lower collagen density in lungs↓ TGF-β/Smad3 signaling, ↓ PAI-1-dependent ECM accumulation
Tumor AngiogenesisImpaired neovessel formation (30% reduction)Restored FasL-mediated endothelial apoptosis

Properties

Product Name

CDE-096

IUPAC Name

[3-[[3-(trifluoromethyl)phenoxy]carbonylamino]-2-(3,4,5-trihydroxybenzoyl)oxypropyl] 3,4,5-trihydroxybenzoate

Molecular Formula

C25H20F3NO12

Molecular Weight

583.4 g/mol

InChI

InChI=1S/C25H20F3NO12/c26-25(27,28)13-2-1-3-14(8-13)41-24(38)29-9-15(40-23(37)12-6-18(32)21(35)19(33)7-12)10-39-22(36)11-4-16(30)20(34)17(31)5-11/h1-8,15,30-35H,9-10H2,(H,29,38)

InChI Key

OXWKLJPAKUDPJY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

CDE-096; CDE 096; CDE096;

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)NCC(COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.